1-Methoxy-2-(methoxymethoxy)ethane

Overview

Description

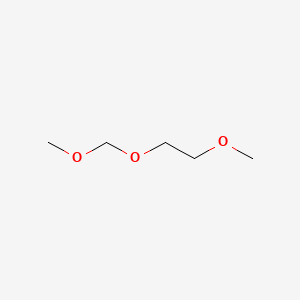

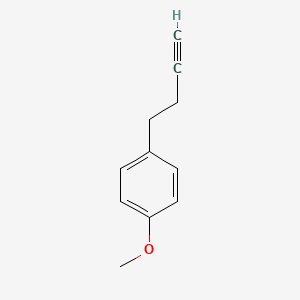

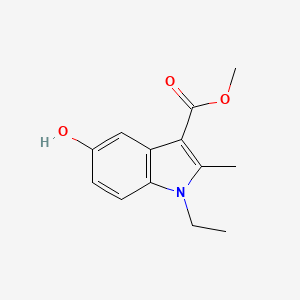

1-Methoxy-2-(methoxymethoxy)ethane, also known by its IUPAC name, is a chemical compound with the molecular formula C5H12O3 . It has an average mass of 120.147 Da and a monoisotopic mass of 120.078644 Da . It is also known as Roxithromycin Impurity 4 .

Molecular Structure Analysis

The molecular structure of 1-Methoxy-2-(methoxymethoxy)ethane consists of 5 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass of this compound is 120.078644 g/mol .Physical And Chemical Properties Analysis

1-Methoxy-2-(methoxymethoxy)ethane is a colorless to pale yellow liquid with an ether-like odor . It is stable at room temperature but may be flammable .Scientific Research Applications

Conformational Studies

- Matrix-Isolation Infrared Spectroscopy and Density Functional Calculations: The conformational stabilities of 1-methoxy-2-(methylthio)ethane, a compound structurally related to 1-methoxy-2-(methoxymethoxy)ethane, were examined. The study revealed the most stable conformers in an argon matrix and evaluated the energy of specific intramolecular interactions (Harada, Yoshida, Ohno, & Matsuura, 2002).

Spectroscopic Analysis

- Infrared Spectroscopic Evidence: A related compound, 1-methoxy-2-(methylthio)ethane, exhibited an attractive intramolecular interaction, as evidenced through infrared spectroscopy. This study highlighted the distance between hydrogen and oxygen atoms in the molecule, which was significantly shorter than the van der Waals separation (Yoshida, 1997).

Catalytic Applications

- Hydrogenation Process Studies: The palladium-catalyzed hydrogenation of 1-methoxy-2,4-(nitrophenyl)-ethane to 1-methoxy-2,4-(aminophenyl)-ethane was studied, providing insights into the reactivity and catalytic properties of palladium/carbon catalysts in chemical transformations (Glavanović & Zrnčević, 1999).

Crystal Structure Analysis

- X-Ray Crystallography Studies: The crystal and molecular structures of compounds similar to 1-methoxy-2-(methoxymethoxy)ethane were analyzed, offering valuable data on molecular conformations and stability under various conditions (Yokoyama & Ohashi, 1998).

Environmental Impact Studies

- Reductive Dechlorination Research: The compound's analog, methoxychlor, was studied for its environmental impact and metabolic fate in the human intestinal gut, demonstrating the role of specific bacteria in the transformation of such compounds (Yim et al., 2008).

Safety And Hazards

properties

IUPAC Name |

1-methoxy-2-(methoxymethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-6-3-4-8-5-7-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWIEJOZBSADJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-2-(methoxymethoxy)ethane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)

![2-Methyl-9-phenyl-3,4-dihydropyrido[3,4-b]indol-1-one](/img/structure/B3330786.png)

![4-Aminopentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid](/img/structure/B3330810.png)